N-(4-oxo-1-fenil-1H-pirazolo[3,4-d]pirimidin-5(4H)-il)-[1,1’-bifenil]-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that bridges significant chemical structures. It incorporates a pyrazolopyrimidine core attached to a biphenyl moiety through a carboxamide linkage. These structural features give the compound its unique chemical and physical properties.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: : Investigated for its potential interactions with various biomolecular targets, possibly affecting enzyme activities or protein-protein interactions.
Medicine: : Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of advanced materials with specific electronic and photonic properties due to its stable aromatic systems.
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, resulting in the arrest of cell growth at the G0-G1 stage .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cellular processes . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 by the compound disrupts normal cell cycle progression, leading to the arrest of cell growth .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also induces apoptosis within HCT cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyrazolopyrimidine Core Formation: : The pyrazolopyrimidine core is synthesized by a series of cyclization reactions starting from commercially available aryl amines and beta-ketoesters under acidic conditions.
Biphenyl Carboxamide Formation: : The biphenyl structure is usually introduced via Suzuki-Miyaura cross-coupling reactions involving a boronic acid and an aryl halide. The coupling product is then transformed into the corresponding acid chloride.
Final Coupling: : The pyrazolopyrimidine core is coupled with the biphenyl acid chloride in the presence of a base like triethylamine to form the final carboxamide compound.
Industrial Production Methods: Scaling up the production of this compound involves optimizing each step for yield and purity. Techniques like recrystallization and chromatographic purification are applied to obtain the desired product at an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using reagents like potassium permanganate, which target the phenyl groups.
Reduction: : Reduction reactions might involve reagents such as lithium aluminum hydride, affecting the ketone and amide functionalities.
Substitution: : The biphenyl system can be involved in substitution reactions, particularly electrophilic substitutions facilitated by Lewis acids.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic conditions.
Reduction: : Lithium aluminum hydride in dry ether or THF.
Substitution: : Friedel-Crafts conditions using aluminum chloride or iron chloride.
Major Products Formed
Oxidation: : Formation of quinones and carboxylic acids.
Reduction: : Conversion to secondary alcohols or primary amines.
Substitution: : Introduction of various electrophiles into the aromatic ring.
Comparación Con Compuestos Similares
Comparison with other similar compounds: Similar compounds like N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide share structural motifs but differ in the position of functional groups, affecting their reactivity and interaction with biological targets.
List of similar compounds
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide
N-(5-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-[1,1'-biphenyl]-3-carboxamide
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-[1,1'-biphenyl]-2-carboxamide
Propiedades
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O2/c30-23(19-13-11-18(12-14-19)17-7-3-1-4-8-17)27-28-16-25-22-21(24(28)31)15-26-29(22)20-9-5-2-6-10-20/h1-16H,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSVPDBCQMJHRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.